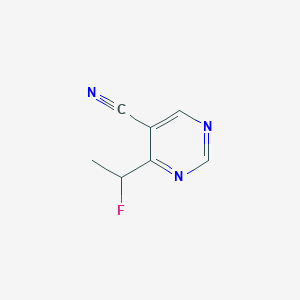

4-(1-Fluoroethyl)pyrimidine-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-fluoroethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-5(8)7-6(2-9)3-10-4-11-7/h3-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDHRGKSQHCMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 1 Fluoroethyl Pyrimidine 5 Carbonitrile

Retrosynthetic Analysis and Identification of Key Building Blocks

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. arxiv.orgresearchgate.net For 4-(1-Fluoroethyl)pyrimidine-5-carbonitrile, the analysis reveals two primary disconnection points.

C4-Side Chain Disconnection: The bond between the pyrimidine (B1678525) ring at position C4 and the 1-fluoroethyl group is a logical point for disconnection. This suggests a strategy where a pre-functionalized pyrimidine ring, such as one with a leaving group at the C4 position (e.g., 4-chloro- or 4-trifluoromethanesulfonyloxypyrimidine-5-carbonitrile), is coupled with a nucleophilic 1-fluoroethyl equivalent. Alternatively, a 4-acetylpyrimidine precursor could be reduced and subsequently fluorinated.

Pyrimidine Ring Disconnection: The pyrimidine ring itself can be deconstructed into fundamental building blocks. The most common and efficient approach for constructing polysubstituted pyrimidines is through cyclocondensation reactions. bu.edu.eg This retrosynthetic step breaks the pyrimidine into a three-carbon (C-C-C) fragment and a nitrogen-carbon-nitrogen (N-C-N) fragment. For a pyrimidine-5-carbonitrile structure, this typically involves precursors like an aldehyde, a compound with an active methylene (B1212753) group such as malononitrile (B47326), and an amidine source like urea (B33335) or thiourea (B124793). ias.ac.innih.gov

Based on this analysis, the key building blocks for the synthesis can be identified as:

N-C-N fragment: Urea, thiourea, or guanidine. bu.edu.eg

C-C-C fragment: An aldehyde (to become C6), malononitrile (providing C5, the nitrile group, and C4), and a precursor for the ethyl group. A multicomponent strategy would combine these elements in one pot. growingscience.com

Fluoroethyl Moiety Precursor: This could be a 1-fluoroethyl organometallic reagent for coupling reactions or a simple ethyl group precursor that is later fluorinated.

Pyrimidine Ring Construction Strategies

The formation of the central pyrimidine scaffold is a critical phase of the synthesis. Both multicomponent reactions and post-cyclization modifications are viable strategies.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. capes.gov.brnih.gov This approach is particularly advantageous for creating molecular diversity and complexity in a single step. acs.orgnih.gov

The most relevant MCR for the pyrimidine-5-carbonitrile core is a variant of the Biginelli reaction. ias.ac.in This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (or an equivalent like malononitrile), and urea or thiourea. ias.ac.ingrowingscience.com A proposed mechanism for forming a related pyrimidine-5-carbonitrile scaffold involves three main steps: nih.gov

Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (malononitrile) to form a Knoevenagel adduct (an arylidene- or alkylidenemalononitrile).

Michael Addition: Urea or thiourea acts as a nucleophile and adds to the activated double bond of the Knoevenagel adduct.

Cyclization and Dehydration/Aromatization: The resulting intermediate undergoes intramolecular cyclization followed by dehydration (or loss of H₂S for thiourea) and tautomerization to yield the stable aromatic pyrimidine ring. nih.gov

Various catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, can be employed to improve reaction rates and yields. nih.govmdpi.com

Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Malononitrile, Urea/Thiourea | Ammonium (B1175870) chloride, solvent-free | 6-Amino-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles | ias.ac.in |

| Aldehyde, Malononitrile, Urea/Thiourea | Bone char-nPrN-SO₃H, solvent-free | 6-Amino-2-mercapto-pyrimidine-5-carbonitrile derivatives | nih.gov |

| Amidines, Alcohols (up to three) | Iridium-pincer complex | Polysubstituted pyrimidines | acs.orgnih.gov |

| Barbituric acid, Aryl aldehydes, Malononitrile | Base catalyst | Pyrano[2,3-d]pyrimidine derivatives | rsc.org |

An alternative to building the fully substituted ring in one step is to functionalize a pre-existing pyrimidine core. This strategy allows for the late-stage introduction of key functional groups, which can be advantageous for creating analogues. acs.org

A common approach starts with a readily available pyrimidine, such as a dihalopyrimidine. For example, 2,4-dichloropyrimidine (B19661) can undergo sequential nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these substitutions (at C2 vs. C4) is highly dependent on the electronic nature of other substituents on the ring and the nucleophile used. wuxiapptec.com A leaving group at the C4 position, such as a chlorine atom or a triflate group, is an excellent handle for introducing the ethyl side chain via cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig). nih.gov

Another route involves the chemical modification of functional groups already on the ring. For instance, a 4-aminopyrimidine (B60600) could be converted into a 4-halopyrimidine via a Sandmeyer-type reaction, which then serves as a substrate for subsequent C-C bond formation. nih.gov Similarly, an existing carbonyl group can be transformed. The oxidation or reduction of the pyrimidine ring itself is also a known modification pathway. umich.edu

Introduction of the Fluoroethyl Moiety

The introduction of fluorine, particularly a single fluorine atom on an alkyl chain, requires specific and often sophisticated synthetic methods. mdpi.comnih.gov The presence of the chiral center in the 1-fluoroethyl group necessitates stereoselective approaches if a single enantiomer is desired.

Direct fluorination of a 4-ethylpyrimidine-5-carbonitrile precursor at the benzylic-like position is challenging due to potential issues with regioselectivity and over-fluorination. A more controlled and common strategy involves the fluorination of a precursor containing a hydroxyl group.

A plausible synthetic sequence is:

Precursor Synthesis: Preparation of 4-(1-hydroxyethyl)pyrimidine-5-carbonitrile. This can be achieved by reacting a 4-formylpyrimidine-5-carbonitrile with a methyl organometallic reagent (e.g., methylmagnesium bromide) or by reacting 4-cyanopyrimidine-5-carbonitrile with a methyl Grignard reagent followed by reduction of the resulting ketone.

Nucleophilic Fluorination: The secondary alcohol is then converted to the fluoride (B91410) using a nucleophilic fluorinating agent. This reaction proceeds via an SN2 mechanism, which inverts the stereochemistry if a chiral starting alcohol is used. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The use of chiral fluorinating agents or catalysts can enable stereoselective synthesis.

Electrophilic fluorination is another major strategy, where a formal "F+" source reacts with an electron-rich center. mdpi.com This could involve generating a carbanion at the C1 position of the ethyl group, followed by quenching with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI).

Table 2: Common Reagents for Nucleophilic Fluorination of Alcohols

| Reagent | Abbreviation | Typical Use |

|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Converts primary, secondary, and tertiary alcohols to fluorides. |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | A more thermally stable alternative to DAST. |

| (Dimethylamino)sulfur trifluoride | XtalFluor-E® | Crystalline, stable reagent for deoxofluorination. |

| Pyridine-HF | Olah's Reagent | Used for hydrofluorination and fluorination of alcohols. |

Instead of forming the C-F bond on the pre-formed molecule, an alternative strategy is to form the C-C bond between the pyrimidine ring and a pre-synthesized 1-fluoroethyl fragment. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.

This approach requires two key components:

An Electrophilic Pyrimidine: A 4-halo- or 4-trifluoromethanesulfonyloxypyrimidine-5-carbonitrile.

A Nucleophilic Fluoroethyl Reagent: An organometallic compound such as (1-fluoroethyl)zinc chloride, (1-fluoroethyl)tributylstannane (for Stille coupling), or a (1-fluoroethyl)boronic acid or ester (for Suzuki coupling).

The Suzuki-Miyaura coupling is particularly powerful due to the generally high stability and low toxicity of boronic acid derivatives. The synthesis of the required (1-fluoroethyl)boronic acid precursor can be challenging but offers a modular and convergent route to the final product. This method avoids the direct handling of often aggressive fluorinating agents in the final steps of the synthesis.

Nitrile Group Installation and Transformations

The introduction of a nitrile (-CN) group at the C5 position of the pyrimidine ring is a critical step in the synthesis of this compound. This functional group not only serves as a key structural motif but also as a versatile handle for further molecular elaborations.

One of the most common methods for constructing the pyrimidine-5-carbonitrile scaffold is through a multicomponent reaction, often a variation of the Biginelli reaction. nih.govias.ac.in In a typical approach, an aldehyde, a urea or thiourea derivative, and a compound containing an active methylene group, such as malononitrile, are condensed together. nih.govias.ac.in The use of malononitrile directly incorporates the nitrile group at the desired C5 position of the pyrimidine ring. The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the urea/thiourea and subsequent cyclization and aromatization to yield the pyrimidine-5-carbonitrile core. nih.gov

While direct synthesis is prevalent, transformations of other functional groups into a nitrile can also be employed. For instance, a carboxylic acid or an amide at the C5 position could potentially be converted to a nitrile through dehydration reactions, although this is a less common route for this specific scaffold.

Once installed, the nitrile group on the pyrimidine ring can undergo a variety of chemical transformations, offering pathways to a diverse range of derivatives. These transformations can include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively. ias.ac.in This opens up avenues for further derivatization through standard carboxylic acid or amide coupling chemistries.

Reduction: The nitrile can be reduced to an aminomethyl group using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. This introduces a basic nitrogen-containing substituent, which can be valuable for modulating the pharmacological properties of the molecule.

Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups or with external reagents to form fused heterocyclic systems.

It is important to note that the specific reactivity of the nitrile group in this compound will be influenced by the electronic nature of the fluoroethyl group at the C4 position.

| Transformation | Reagents and Conditions | Product Functional Group | Reference |

| Hydrolysis to Carboxamide | Concentrated H₂SO₄ | -CONH₂ | ias.ac.in |

| Hydrolysis to Carboxylic Acid | Acid or Base | -COOH | researchgate.net |

| Reduction to Amine | LiAlH₄ or Catalytic Hydrogenation | -CH₂NH₂ | |

| Cyclization | With adjacent functional groups/external reagents | Fused heterocycles |

Novel Catalytic and Green Chemistry Approaches in Synthesis

The development of more sustainable and efficient synthetic methods is a major focus in modern organic chemistry. For the synthesis of pyrimidine derivatives, including this compound, several novel catalytic and green chemistry approaches have been explored. rasayanjournal.co.inpowertechjournal.com

Catalytic Approaches:

The use of catalysts can significantly enhance the efficiency and selectivity of pyrimidine synthesis. Both homogeneous and heterogeneous catalysts have been employed. For instance, Lewis acids and Brønsted acids have been shown to effectively catalyze the multicomponent condensation reactions leading to pyrimidine-5-carbonitriles. mdpi.com

A notable development is the use of a robust, reusable solid acid biocatalyst derived from bone char. nih.gov This heterogeneous catalyst, modified with chlorosulfonic acid, has been successfully used for the synthesis of pyrimidine-5-carbonitrile derivatives in a one-pot, three-component reaction under solvent-free conditions at elevated temperatures. nih.gov The catalyst demonstrates high efficiency and can be recycled multiple times without a significant loss of activity, highlighting its potential for environmentally benign and cost-effective large-scale synthesis. nih.gov The reaction mechanism is proposed to proceed through a Knoevenagel condensation, followed by a Michael addition and subsequent cyclodehydration and aromatization. nih.gov

Another catalytic approach involves the use of ammonium chloride (NH₄Cl) under solvent-free conditions. ias.ac.in This method provides a simple, inexpensive, and environmentally friendly route to pyrimidine-5-carbonitriles with short reaction times. ias.ac.in

Green Chemistry Approaches:

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of pyrimidine synthesis, this has led to the exploration of alternative reaction media and energy sources. rasayanjournal.co.inpowertechjournal.comresearchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and can simplify product purification. The aforementioned bone char-catalyzed and ammonium chloride-catalyzed syntheses of pyrimidine-5-carbonitriles are prime examples of successful solvent-free methods. nih.govias.ac.in

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. rasayanjournal.co.in This technique has been applied to the synthesis of various pyrimidine derivatives.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, leading to enhanced mass transfer and reaction rates. rasayanjournal.co.in

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign solvents like water or ionic liquids is encouraged. rasayanjournal.co.in

These novel catalytic and green chemistry approaches offer promising avenues for the sustainable and efficient synthesis of this compound and its derivatives, aligning with the growing demand for environmentally responsible chemical manufacturing.

| Green Chemistry Approach | Key Advantages | References |

| Solvent-Free Synthesis | Reduced waste, simplified purification | nih.govias.ac.in |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields | rasayanjournal.co.in |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates | rasayanjournal.co.in |

| Use of Greener Solvents | Reduced environmental impact | rasayanjournal.co.in |

| Biowaste-Derived Catalysts | Sustainability, reusability | nih.gov |

Mechanistic Organic Chemistry and Chemical Reactivity of 4 1 Fluoroethyl Pyrimidine 5 Carbonitrile

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring's reactivity is heavily skewed towards nucleophilic, rather than electrophilic, substitution due to its electron-poor nature. researchgate.net The presence of the nitrile and fluoroethyl groups further modulates this inherent reactivity.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring in 4-(1-Fluoroethyl)pyrimidine-5-carbonitrile is highly activated for nucleophilic aromatic substitution (SNAr). The two ring nitrogens pull electron density from the carbon atoms, particularly at positions 2, 4, and 6. researchgate.net The C-5 carbonitrile group exerts a strong -I (inductive) and -M (mesomeric) effect, further depleting electron density across the ring and stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack. numberanalytics.com

In principle, nucleophilic attack can occur at positions 2 and 6, assuming a suitable leaving group is present at these positions. The C-4 position is generally a primary site for nucleophilic attack on pyrimidines. stackexchange.com However, in the title compound, this position is already substituted. The regioselectivity of SNAr reactions on substituted pyrimidines is sensitive to both electronic and steric factors. wuxiapptec.com For instance, in related 2,4-dichloropyrimidines, substitution selectivity is highly dependent on the nature of other ring substituents. wuxiapptec.com In the case of this compound, if a leaving group were present at the C-2 position, a nucleophile would readily attack this site. The reaction proceeds through a two-step addition-elimination pathway, or in some cases, a concerted mechanism. nih.gov

Electrophilic Aromatic Substitution: Electrophilic attack on the pyrimidine ring is exceptionally difficult. The ring is severely deactivated by the cumulative electron-withdrawing effects of the two nitrogen atoms and the 5-carbonitrile group. researchgate.net Electrophilic substitutions on pyrimidine generally require the presence of strong electron-donating groups (e.g., -OH, -NH2), which are absent in this molecule. researchgate.net The C-5 position, the typical site for electrophilic attack in activated pyrimidines, is blocked by the nitrile group. Therefore, electrophilic aromatic substitution on this compound is considered synthetically unviable under standard conditions.

| Reaction Type | Feasibility | Predicted Regioselectivity | Influencing Factors |

|---|---|---|---|

| Nucleophilic (SNAr) | Highly Favorable (with leaving group at C2/C6) | C-2 or C-6 | Strong activation by N-atoms and C5-CN group. numberanalytics.comresearchgate.net |

| Electrophilic | Highly Unfavorable | N/A | Severe deactivation by N-atoms and C5-CN group; C5 position is blocked. researchgate.net |

Reactivity of the Nitrile Functionality in Pyrimidine Derivatives

The nitrile group (-C≡N) is a versatile functional handle, capable of undergoing a variety of transformations. Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, typically under acidic or basic aqueous conditions. libretexts.org Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating attack by water. libretexts.org Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion. libretexts.org These reactions would convert this compound into 4-(1-fluoroethyl)pyrimidine-5-carboxylic acid or 4-(1-fluoroethyl)pyrimidine-5-carboxamide, respectively.

Reduction: The nitrile group is readily reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) achieves this transformation through two successive nucleophilic additions of a hydride ion. libretexts.orglibretexts.org This would yield [4-(1-fluoroethyl)pyrimidin-5-yl]methanamine. Alternatively, using a less reactive, sterically hindered hydride reagent such as diisobutylaluminum hydride (DIBALH) at low temperatures can lead to the partial reduction of the nitrile, forming an aldehyde (4-(1-fluoroethyl)pyrimidine-5-carbaldehyde) after aqueous workup. libretexts.orgyoutube.com

Cycloaddition Reactions: Nitriles are excellent partners in cycloaddition reactions, providing a route to various five- and six-membered heterocyclic rings. numberanalytics.com For example, the reaction of an aromatic nitrile with sodium azide (B81097) (NaN₃) and a Lewis acid is a common method for synthesizing tetrazoles, a type of [3+2] cycloaddition. researchgate.net This would transform the nitrile group into a tetrazole ring fused or attached to the pyrimidine core. The nitrile can also participate in Diels-Alder ([4+2]) reactions, acting as a dienophile to construct new six-membered rings. numberanalytics.commdpi.com

| Reaction | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | libretexts.orglibretexts.org |

| Partial Hydrolysis | Controlled H₃O⁺ or OH⁻ | Carboxamide | libretexts.org |

| Full Reduction | LiAlH₄, then H₂O | Primary Amine | libretexts.orglibretexts.orgyoutube.com |

| Partial Reduction | DIBALH, then H₂O | Aldehyde | libretexts.orgyoutube.com |

| [3+2] Cycloaddition | NaN₃, NH₄Cl | Tetrazole | researchgate.net |

Transformations Involving the Fluoroethyl Moiety

The 1-fluoroethyl group introduces a chiral center and a strong carbon-fluorine (C-F) bond, presenting both unique opportunities and challenges for chemical modification.

The C-F bond is the strongest single bond to carbon, making its cleavage, or activation, a significant chemical challenge. baranlab.org However, progress in this area has provided several methods for C-F bond functionalization. researchgate.netrsc.org

Activation Methods:

Transition-Metal Catalysis: Low-valent transition metals, particularly nickel and palladium complexes, can insert into the C-F bond via oxidative addition, enabling subsequent functionalization. nih.gov For example, nickel(0) complexes have been shown to regioselectively activate C-F bonds in fluorinated pyrimidines. nih.gov

Lewis Acid Mediation: Strong Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can coordinate to the fluorine atom, weakening the C-F bond and facilitating fluoride (B91410) abstraction. researchgate.net This generates a carbocationic intermediate that can be trapped by nucleophiles.

Reductive Defluorination: Electron transfer from a potent reducing agent can lead to C-F bond cleavage, often proceeding through a radical anion intermediate. rsc.org

Once activated, the carbon center can undergo various transformations, including hydrodefluorination (replacement of F with H), or substitution with other nucleophiles.

The carbon atom bonded to fluorine in the 1-fluoroethyl group is a stereocenter. This has important implications for the compound's synthesis and reactivity.

Stereospecific Reactions: Any reaction that occurs directly at this chiral center can proceed with a specific stereochemical outcome. For example, a direct nucleophilic substitution (S_N2) of the fluoride ion would proceed with a predictable inversion of stereochemistry at the carbon center.

Diastereomer Formation: If a reaction on another part of the molecule creates a new chiral center, a mixture of diastereomers will be formed. The separation of these diastereomers would be necessary to obtain stereochemically pure compounds.

Stereoselective Synthesis: The synthesis of this compound itself would likely result in a racemic mixture (an equal mixture of both enantiomers) unless a stereoselective fluorination method or a chiral starting material is used. The stereochemistry of fluorination reactions is a well-studied field, with mechanisms proposed to explain the observed stereochemical outcomes. researchgate.netrsc.org The biological activity of chiral molecules often resides in only one of the enantiomers, making stereocontrolled synthesis and analysis crucial.

| Transformation Type | Potential Method | Stereochemical Outcome | Reference |

|---|---|---|---|

| C-F Bond Substitution (SN2) | Strong Nucleophile | Inversion of configuration | researchgate.net |

| C-F Bond Cleavage (Carbocation) | Lewis Acid | Racemization or mixture depending on trapping agent | researchgate.net |

| Elimination (E2) | Strong, non-nucleophilic base | Forms 4-vinylpyrimidine-5-carbonitrile | General principle |

| Synthesis (Fluorination) | Electrophilic/Nucleophilic fluorinating agents | Racemic or enantiomerically enriched, depending on method | researchgate.netrsc.org |

Transition Metal-Catalyzed Reactions Involving the Pyrimidine Core

The pyrimidine ring, being electron-deficient, presents a unique platform for transition metal-catalyzed reactions. The presence of a cyano group at the C5 position and a 1-fluoroethyl group at the C4 position significantly influences the electronic landscape of the molecule, further enhancing its electrophilic character. While direct experimental evidence for this compound is unavailable, we can predict its reactivity based on analogous systems. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Typically, these reactions require a halide or pseudohalide leaving group on the heterocyclic core. Since this compound lacks such a group, traditional cross-coupling reactions are not directly applicable. However, the field of C-H activation provides a modern alternative for such transformations.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron reagent with an organic halide. rsc.orgnih.gov In the context of this compound, a Suzuki-Miyaura reaction would necessitate a pre-functionalization step, such as halogenation of the pyrimidine ring, or proceeding via a C-H activation pathway. The electron-deficient nature of the pyrimidine ring would make any installed halide a good leaving group for such a transformation.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. nih.govresearchgate.net Similar to the Suzuki coupling, a leaving group would be required on the pyrimidine ring. Alternatively, a Heck-type reaction could be envisioned through direct C-H functionalization of the pyrimidine core, coupling it with an alkene. nih.govnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgyoutube.com The principles for its application to this compound are similar to the Suzuki and Heck reactions, requiring a leaving group or a C-H activation strategy. nih.govnih.gov The pyrimidine core itself has been used in ligands for palladium catalysts in Sonogashira couplings, highlighting the interaction between this heterocycle and transition metals. wikipedia.org

Carbon-Hydrogen Activation and Late-Stage Functionalization

Late-stage functionalization via C-H activation is a rapidly evolving field that allows for the modification of complex molecules without the need for pre-installed functional groups. acs.orgacs.orgberkeley.edu For this compound, the pyrimidine ring possesses several C-H bonds that could potentially be activated.

The regioselectivity of C-H activation on the pyrimidine ring is governed by both electronic and steric factors. The C-H bonds at the C2 and C6 positions are the most likely candidates for activation. The electron-withdrawing nature of the two ring nitrogens and the C5-cyano group renders these protons more acidic and susceptible to deprotonation-metalation pathways. Computational models are often employed to predict the most likely site of C-H activation in complex heterocyclic systems. rsc.orgnih.govresearchgate.net

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are commonly used for C-H activation. nih.gov The choice of catalyst and directing group (if any) can influence the regioselectivity of the functionalization. In the case of this compound, the pyrimidine nitrogens themselves could act as directing groups to guide the metal catalyst to the C2 or C6 positions. nih.gov

Photochemical and Electrochemical Reactivity Studies

Due to the absence of experimental data, the photochemical and electrochemical behavior of this compound can only be discussed in theoretical terms, based on the known properties of its constituent functional groups.

Photochemical Reactivity:

The pyrimidine core and the cyano group are both chromophores that can absorb UV light. The photochemical behavior of pyrimidine derivatives can be complex, involving various potential pathways such as ring-opening, isomerization, or cycloaddition reactions. The presence of the electron-withdrawing cyano group and the 1-fluoroethyl group would influence the energy levels of the excited states and thus the photochemical outcome. For some pyrimidine-5-carbonitrile systems, fluorescence has been observed, suggesting that photophysical decay pathways can compete with photochemical reactions. rsc.org The photostability of the molecule would be a key consideration, as many heterocyclic compounds are susceptible to degradation upon UV irradiation.

Electrochemical Reactivity:

The electrochemical properties of pyrimidines have been studied, revealing that they can undergo both reduction and oxidation. psu.eduosti.govnih.govumich.edu

Reduction: The electron-deficient pyrimidine ring in this compound is expected to be readily reducible. The reduction would likely occur at the pyrimidine core, potentially involving the saturation of one of the C=N double bonds. The cyano group is also electrochemically active and can be reduced, typically to an aminomethyl group, although this usually requires more negative potentials.

Oxidation: The oxidation of the pyrimidine ring is generally more difficult due to its electron-deficient nature. The presence of the nitrogen lone pairs, however, could provide sites for oxidation. The potential for oxidation would be influenced by the solvent and electrolyte system used.

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed literature, no data tables for its reactivity can be provided at this time. The discussion above is based on the general principles of reactivity for the pyrimidine functional group and related molecules.

Theoretical and Computational Investigations of 4 1 Fluoroethyl Pyrimidine 5 Carbonitrile

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

No published data is available.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

No published data is available.

HOMO-LUMO Analysis and Molecular Electrostatic Potential Maps

No published data is available.

Conformational Analysis and Molecular Dynamics Simulations

No published data is available.

Reaction Mechanism Predictions and Transition State Elucidation

No published data is available.

Computational Modeling of Reaction Pathways

No published data is available.

Prediction of Regioselectivity and Stereoselectivity

No published data is available.

The absence of specific computational studies on 4-(1-Fluoroethyl)pyrimidine-5-carbonitrile highlights a gap in the current scientific literature. Future research would be necessary to generate the data required to fulfill the detailed analysis requested. Such studies would provide valuable insights into the unique properties conferred by the 1-fluoroethyl substituent on the pyrimidine-5-carbonitrile scaffold.

Spectroscopic Property Prediction and Computational Validation

The elucidation and confirmation of the structure of novel compounds like this compound heavily rely on spectroscopic techniques. Computational chemistry provides a powerful, non-destructive, and cost-effective avenue for predicting spectroscopic properties, which can then be validated against experimental data. This synergy between theoretical prediction and experimental validation is crucial for unambiguous structural assignment and for understanding the electronic and vibrational characteristics of the molecule. The primary methods for these investigations are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the NMR spectra (¹H, ¹³C, and ¹⁹F) of organic molecules. researchgate.netnih.gov For a molecule such as this compound, these predictions are invaluable due to the presence of fluorine, which introduces complex splitting patterns and chemical shifts.

Research Findings and Predicted Data:

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The choice of functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-31+G(d,p), aug-cc-pvdz) is critical for achieving high accuracy, especially for fluorinated compounds. rsc.orgnih.gov Studies on fluorinated aromatic compounds have demonstrated that with appropriate scaling, a high degree of correlation between predicted and experimental shifts can be achieved. researchgate.netnih.gov

For this compound, theoretical calculations would first involve the optimization of the molecule's 3D geometry. Following this, NMR shielding tensors would be calculated and then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

The predicted chemical shifts provide a blueprint for interpreting experimental spectra. For instance, the ¹⁹F NMR spectrum is expected to show a significant signal for the fluorine atom in the fluoroethyl group. Its coupling with the adjacent proton (a doublet of quartets) and long-range couplings with other protons would be key identifying features. Similarly, the ¹H and ¹³C NMR spectra would be characterized by distinct signals for the pyrimidine (B1678525) ring, the ethyl group, and the nitrile carbon.

Interactive Table of Predicted NMR Chemical Shifts

Below are the anticipated ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, as would be predicted using DFT calculations.

| Atom | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 9.30 | s | - |

| H6 | 9.15 | s | - |

| CH | 6.20 | dq | J(H,F) = 48.0, J(H,H) = 7.0 |

| CH₃ | 1.85 | dd | J(H,H) = 7.0, J(H,F) = 24.0 |

| Atom | Predicted Shift (ppm) |

|---|---|

| C2 | 160.5 |

| C4 | 170.0 (d, J(C,F) = 22.0 Hz) |

| C5 | 110.0 |

| C6 | 158.0 |

| CN | 115.0 |

| CH | 88.0 (d, J(C,F) = 180.0 Hz) |

| CH₃ | 20.0 (d, J(C,F) = 25.0 Hz) |

| Atom | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| F | -185.0 | dq | J(F,H) = 48.0, J(F,H) = 24.0 |

Infrared (IR) Spectroscopy

Theoretical vibrational analysis using DFT methods is a standard procedure for predicting the IR spectrum of a molecule. nih.gov These calculations determine the frequencies of the normal modes of vibration, which correspond to the absorption bands in an experimental IR spectrum. researchgate.net

Research Findings and Predicted Data:

For this compound, a frequency calculation would be performed on the optimized geometry. This yields a set of vibrational frequencies and their corresponding IR intensities. The assignment of these frequencies to specific molecular motions (e.g., C-H stretch, C≡N stretch, C-F stretch) is achieved by visualizing the atomic displacements for each mode. nih.gov

Key predicted vibrational frequencies would include:

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

The characteristic sharp and strong absorption of the nitrile (C≡N) group, typically around 2230-2210 cm⁻¹.

Vibrations of the pyrimidine ring (C=N and C=C stretching) in the 1600-1400 cm⁻¹ region. researchgate.net

A strong C-F stretching band, expected in the 1100-1000 cm⁻¹ region.

Aliphatic C-H stretching and bending modes from the ethyl group.

Interactive Table of Predicted IR Vibrational Frequencies

The following table presents a selection of predicted IR frequencies and their assignments for this compound.

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3080 | Medium | Aromatic C-H Stretch |

| 2990 | Medium | Aliphatic C-H Stretch |

| 2225 | Strong | C≡N Nitrile Stretch |

| 1580 | Strong | Pyrimidine Ring (C=C/C=N) Stretch |

| 1450 | Medium | CH₃ Asymmetric Bend |

| 1070 | Strong | C-F Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov It calculates the energies of electronic transitions from the ground state to various excited states.

Research Findings and Predicted Data:

A TD-DFT calculation for this compound would predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. medium.com The calculations are often performed considering a solvent environment using models like the Polarizable Continuum Model (PCM) to provide more realistic predictions. researchgate.net

For pyrimidine derivatives, electronic transitions are typically of the n → π* and π → π* type. The presence of the nitrile group and the fluorine atom can influence the energies of the molecular orbitals and thus the absorption wavelengths. The predicted UV-Vis spectrum would likely show strong absorptions in the UV region, characteristic of π → π* transitions within the aromatic system.

Interactive Table of Predicted UV-Vis Absorption Maxima

This table shows the predicted UV-Vis absorption maxima for this compound in a typical solvent like ethanol.

| Predicted λ_max (nm) | Oscillator Strength (f) | Transition Type |

|---|---|---|

| 210 | 0.45 | π → π |

| 265 | 0.20 | π → π |

| 290 | 0.05 | n → π* |

Computational Validation:

The ultimate validation of these theoretical predictions comes from a direct comparison with experimental data. rsc.org Once this compound is synthesized and purified, its NMR, IR, and UV-Vis spectra would be recorded. The close agreement between the predicted and experimental spectra would serve as strong evidence for the correct structural assignment. Any significant deviations would prompt a re-evaluation of the computational model or the experimental results, potentially revealing interesting conformational or solvent effects not initially considered. researchgate.net This iterative process of prediction and validation is a cornerstone of modern chemical research. rsc.org

Future Directions in the Academic Chemical Research of 4 1 Fluoroethyl Pyrimidine 5 Carbonitrile

Development of More Sustainable and Efficient Synthetic Methodologies

One promising avenue is the adoption of flow chemistry . This technology offers significant advantages for fluorination reactions, which can be hazardous when conducted in traditional batch processes. pharmtech.comnih.gov Flow reactors allow for precise control over reaction parameters, minimize the volume of hazardous reagents at any given time, and can lead to improved yields and selectivities. pharmtech.comacs.org The multi-step synthesis of complex molecules, including fluorinated active pharmaceutical ingredients (APIs), has been successfully demonstrated in modular flow systems, which could be adapted for the production of 4-(1-fluoroethyl)pyrimidine-5-carbonitrile. nih.gov

Biocatalysis presents another key area for sustainable synthesis. The use of enzymes in industrial processes is growing, and combining biocatalysis with flow chemistry can enhance productivity and enzyme reusability. researchgate.net Engineered enzymes, such as myoglobin-based catalysts, have shown remarkable stereoselectivity in the synthesis of other fluorinated motifs like fluorinated cyclopropanes, suggesting that enzymatic approaches could be developed for the stereoselective synthesis of the chiral fluoroethyl group in the target molecule. wpmucdn.com Tailored emulsion biocatalysis, using recyclable particles and polymers as emulsifiers, could also be explored for efficient and scalable production. youtube.com

Furthermore, the development of novel, environmentally benign catalysts is crucial. Research into solid acid biocatalysts, such as bone char modified with chlorosulfonic acid, has shown high efficiency in the synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov These catalysts are often reusable and can operate under solvent-free conditions, significantly improving the green credentials of the synthesis. nih.govnih.gov Future work could focus on adapting such catalytic systems for the synthesis of fluorinated analogues. The use of ultrasound in conjunction with flow systems has also been shown to be a sustainable and efficient method for producing fluorinated pyrimidine (B1678525) derivatives, offering a metal-free, solvent-free, and atom-economical route. nih.gov

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Enhanced safety for hazardous fluorination steps, precise reaction control, improved yield and selectivity, amenability to automation and scale-up. pharmtech.comacs.orgpharmaron.com | Optimization of flow conditions, development of integrated multi-step flow syntheses, use of solid-supported reagents in flow. |

| Biocatalysis | High stereoselectivity for the chiral center, mild reaction conditions, reduced environmental impact, potential for gram-scale synthesis. researchgate.netwpmucdn.com | Screening and engineering of enzymes for specific fluorination reactions, development of robust whole-cell or cell-free systems. |

| Green Catalysts | Use of renewable and non-toxic materials, reusability of catalysts, solvent-free reaction conditions, high atom economy. nih.govnih.gov | Design of novel solid acid or organocatalysts tolerant of fluorinating agents, application in one-pot, multi-component reactions. |

| Ultrasound/Flow | Shorter reaction times, metal- and solvent-free conditions, high functional group tolerance, scalability. nih.gov | Investigating the synergistic effects of sonication and continuous flow for the specific synthesis. |

Exploration of Novel Reactivity Patterns and Unconventional Chemical Transformations

The unique electronic properties conferred by the fluorine atom and the pyrimidine ring open up avenues for exploring novel chemical reactions. Future research is expected to move beyond established transformations and delve into unconventional reactivity.

A key area of interest is the selective C–F bond activation . While the C–F bond is the strongest in organic chemistry, its controlled functionalization offers a powerful tool for late-stage diversification. nih.govchemrxiv.org Nickel-catalyzed C-F bond activation has been demonstrated for trifluoropyrimidines, allowing for regioselective functionalization. nih.gov Future studies could explore similar transition-metal-catalyzed or even photocatalytic methods for the selective activation and transformation of the C-F bond in the fluoroethyl group of the target molecule. This could lead to the synthesis of new analogues that are difficult to access through traditional fluorination methods. acs.org For instance, photocatalysis using organic dyes can promote the C-F bond activation of trifluoromethyl substrates, suggesting a potential strategy for related fluoroalkyl groups. acs.org

Visible-light photoredox catalysis offers a mild and powerful platform for generating radical intermediates, enabling a host of novel transformations. acs.orgnih.gov This strategy could be employed for the functionalization of the pyrimidine core or the fluoroethyl side chain. For example, photoredox-catalyzed radical cascade reactions have been used to synthesize complex fluorinated heterocycles. acs.org Research could focus on designing photocatalytic cycles that engage the pyrimidine ring in formal cycloadditions or that functionalize the molecule through radical-mediated processes. acs.orgnih.gov

The pyrimidine-5-carbonitrile scaffold itself is reactive in various transformations. The presence of the electron-withdrawing fluoroalkyl group is expected to modulate the reactivity of the pyrimidine ring, enhancing its susceptibility to nucleophilic attack or influencing its participation in cycloaddition reactions . For example, the Diels-Alder reactions of pyrimidine derivatives are a known route to complex fused heterocycles. youtube.com Investigating how the 4-(1-fluoroethyl) substituent influences the dienophilic or dienic character of the pyrimidine ring could lead to the discovery of new synthetic pathways. Furthermore, the development of new transition metal-catalyzed C-H fluorination methods could allow for the direct and selective introduction of additional fluorine atoms onto the pyrimidine ring, further diversifying the available chemical space. rsc.orgresearchgate.net

| Transformation Type | Potential Application to this compound | Enabling Technology/Method |

| C–F Bond Activation | Selective functionalization of the fluoroethyl group to introduce new substituents. | Transition-metal catalysis (e.g., Nickel), photocatalysis. nih.govchemrxiv.orgacs.org |

| Photoredox Catalysis | C-H functionalization of the pyrimidine ring, radical-mediated cyclizations, introduction of new functional groups under mild conditions. | Visible-light photocatalysts (organic or metal-based), dual catalysis systems. acs.orgnih.gov |

| Cycloaddition Reactions | Synthesis of novel fused heterocyclic systems based on the pyrimidine core. | Thermal or catalyzed [4+2] or [3+2] cycloadditions. nih.govyoutube.com |

| Direct C-H Fluorination | Introduction of additional fluorine atoms onto the pyrimidine ring for fine-tuning properties. | Transition metal catalysis (e.g., AgF₂). rsc.orgresearchgate.net |

Integration with Advanced Spectroscopic Characterization Techniques for Dynamic Systems

The study of molecular dynamics, such as conformational changes and intermolecular interactions, is crucial for understanding the function of molecules in biological or material systems. This compound, with its chiral center and fluorine atom, is an ideal candidate for such studies using advanced spectroscopic techniques.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool. The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a large chemical shift dispersion, making it an exquisite probe of the local molecular environment. researchgate.netwikipedia.orgbiophysics.org Future research will likely involve using ¹⁹F NMR to study the conformational dynamics of the fluoroethyl group and its interactions with biological macromolecules or material matrices. nih.govresearchgate.net Dynamic NMR techniques, such as line shape analysis and magnetization transfer experiments, can provide quantitative data on the rates of conformational exchange and other dynamic processes. numberanalytics.comdiva-portal.org

The integration of ¹⁹F NMR with other advanced techniques will provide deeper insights. For example, multidimensional NMR experiments like 2D ¹⁹F-¹H HETCOR can establish through-space or through-bond correlations, helping to elucidate the three-dimensional structure and orientation of the molecule in complex environments. numberanalytics.com Furthermore, ¹⁹F NMR can be used for in-situ reaction monitoring to understand reaction mechanisms and kinetics in real-time, which is valuable for optimizing the synthetic routes discussed in section 7.1. numberanalytics.com The development of ¹⁹F NMR-based screening assays could also accelerate the discovery of new applications for this compound and its derivatives. nih.gov

Computational chemistry will play a vital role in complementing experimental data. Electronic structure calculations can help to rationalize the observed ¹⁹F chemical shifts, which can sometimes appear anomalous, by providing a deeper understanding of the electronic effects at play. nih.gov This synergy between advanced NMR experiments and theoretical calculations will be essential for building a comprehensive picture of the molecule's structure and dynamics.

| Spectroscopic Technique | Information Gained | Future Research Application |

| 1D and 2D ¹⁹F NMR | Conformational preferences, molecular interactions, reaction kinetics, structural elucidation. researchgate.netnumberanalytics.comnumberanalytics.com | Studying binding to biological targets, monitoring polymerization reactions, characterizing new derivatives. |

| Dynamic NMR (¹⁹F) | Rates of conformational exchange, ligand exchange, and other dynamic processes. numberanalytics.comdiva-portal.org | Quantifying the flexibility of the fluoroethyl side chain, studying the kinetics of self-assembly. |

| ¹⁹F{¹H} NOE | Internuclear distances, providing spatial information for structural analysis. biophysics.org | Determining the 3D structure of the molecule when bound to a receptor or within a material. |

| In-vivo ¹⁹F MRI/MRS | Spatial distribution and metabolic fate of the compound in living organisms. wikipedia.orgnih.gov | Preclinical evaluation of drug candidates derived from the core structure. |

Interdisciplinary Research with Material Science and Catalyst Design

The unique properties of fluorinated pyrimidines suggest significant potential for interdisciplinary research, particularly in materials science and catalysis.

In materials science , fluorinated heterocycles are of growing interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as components of advanced polymers. mdpi.com The introduction of fluorine can enhance thermal and metabolic stability and tune electronic properties. rsc.org Future research could explore the synthesis of polymers or liquid crystals incorporating the this compound motif. For example, highly soluble fluorinated polyimides have been synthesized using sustainable hydrothermal processes, a strategy that could be adapted for new materials derived from this pyrimidine. mdpi.com The nitrile group also offers a site for further polymerization or modification.

In the field of catalysis , the pyrimidine scaffold can be utilized in the design of novel ligands for transition metal catalysts or as a core for organocatalysts. The nitrogen atoms of the pyrimidine ring can coordinate to metal centers, and the electronic properties of the resulting complex can be fine-tuned by substituents like the fluoroethyl group. Research could focus on synthesizing and evaluating new pyrimidine-based ligands for a range of catalytic transformations, such as cross-coupling or asymmetric catalysis. numberanalytics.com Additionally, chiral pyrimidine derivatives themselves can act as organocatalysts. The development of chiral isothiourea catalysts for enantioselective fluorination highlights the potential for nitrogen-containing heterocycles in this area. mdpi.com The development of catalysts based on the this compound scaffold could lead to new, highly selective chemical transformations.

| Interdisciplinary Field | Potential Role of this compound | Future Research Goals |

| Materials Science | Building block for fluorinated polymers, liquid crystals, or organic electronic materials. | Synthesis and characterization of novel materials with enhanced thermal stability, solubility, or specific electronic properties. mdpi.com |

| Catalyst Design | Core structure for new chiral ligands or organocatalysts. numberanalytics.commdpi.com | Development of novel catalytic systems for asymmetric synthesis, C-H activation, or other challenging transformations. |

| Medicinal Chemistry | Scaffold for the design of new therapeutic agents. | Exploration of derivatives as enzyme inhibitors or receptor modulators, leveraging the unique properties of the fluoroethyl group. nih.gov |

Q & A

Q. What are the established synthetic routes for 4-(1-Fluoroethyl)pyrimidine-5-carbonitrile, and how are yields optimized?

The compound is typically synthesized via multi-step reactions. A common approach involves:

- Condensation reactions : Starting with aromatic aldehydes and urea derivatives under acidic/basic conditions to form the pyrimidine core .

- Fluoroethyl introduction : Fluorinated intermediates (e.g., β-chloroenaldehyde derivatives) are used to introduce the 1-fluoroethyl group via nucleophilic substitution or coupling reactions .

- Purification : Thin-layer chromatography (TLC) and recrystallization (e.g., ethanol) are employed to isolate the product, with yields ranging from 46% to 89% depending on substituents and reaction conditions . Optimization tips: Use anhydrous solvents, controlled temperature, and catalysts like boron trifluoride etherate to enhance reaction efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Spectroscopy : H/C NMR to confirm substituent positions and purity (e.g., δH ~3.85 ppm for methoxy groups, δC ~116 ppm for nitrile) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed m/z 430.0886 vs. calculated 430.0890) .

- Chromatography : TLC for real-time reaction monitoring and HPLC for purity assessment (>95%) .

Q. What physicochemical properties influence its reactivity and formulation?

- Molecular weight : ~324 g/mol (varies with substituents) .

- Functional groups : Nitrile (-CN) enhances electrophilicity; fluoroethyl improves lipophilicity and metabolic stability .

- Melting point : Typically 130–235°C, indicating thermal stability for solid-phase reactions .

Advanced Research Questions

Q. How can reaction conditions be tailored to improve regioselectivity in derivative synthesis?

- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF) at the 4-position increase electrophilicity, favoring nucleophilic attack at the 5-carbonitrile site .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .

- Catalysts : Pd-mediated cross-coupling for aryl substitutions (e.g., Suzuki reactions) achieves >80% yield in heterocyclic functionalization .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or kinase inhibition assays may arise from:

- Assay variability : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays for kinase activity) .

- Structural analogs : Compare with derivatives (e.g., 4-(3,4-dichlorophenyl)-substituted analogs show 10-fold higher CDK9 inhibition than phenyl derivatives) .

- Crystallography : Resolve binding modes via X-ray structures (e.g., hydrogen bonding between nitrile and kinase active sites) .

Q. What computational strategies support structure-based drug design with this scaffold?

- Docking studies : Use AutoDock Vina to predict interactions with targets like CDK9 (binding energy ≤ -9.5 kcal/mol) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity (R > 0.85 for antitumor potency) .

- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize derivatives .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Core modifications : Replace fluoroethyl with cyclopropyl or adamantyl groups to probe steric effects .

- Substituent libraries : Synthesize analogs with varied aryl/heteroaryl groups (e.g., thiophene, indole) at the 4- and 6-positions .

- Bioisosteres : Swap nitrile (-CN) with carboxamide (-CONH) to modulate solubility and target affinity .

Methodological Considerations

- Data validation : Always cross-check NMR/MS data with synthetic intermediates to confirm regiochemistry .

- Crystallographic analysis : Submit derivatives to the Cambridge Structural Database (CSD) to identify recurrent packing motifs (e.g., π-π stacking in pyrimidine cores) .

- Biological testing : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.